Product packaging for p-Menthan-7-ol(Cat. No.:CAS No. 13674-19-6)

p-Menthan-7-ol

Cat. No.: B077179
CAS No.: 13674-19-6
M. Wt: 156.26 g/mol
InChI Key: KHWTYGFHPHRQMP-UHFFFAOYSA-N
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Description

p-Menthan-7-ol, a saturated monocyclic terpene alcohol, is a compound of significant interest in flavor, fragrance, and chemosensory research. Also known as dihydro-α-terpineol, its defining structural feature is a p-menthane skeleton with a hydroxyl group at the 7-position, conferring distinct stereochemical and physicochemical properties. Its primary research value lies in its organoleptic characteristics; it exhibits a fresh, sweet, and citrus-odor profile with pronounced lime and terpy notes, making it a crucial subject for studying structure-odor relationships and for developing novel flavor compositions and perfumery ingredients.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C10H20O B077179 p-Menthan-7-ol CAS No. 13674-19-6

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(4-propan-2-ylcyclohexyl)methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H20O/c1-8(2)10-5-3-9(7-11)4-6-10/h8-11H,3-7H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHWTYGFHPHRQMP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CCC(CC1)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H20O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8051700, DTXSID20880700, DTXSID80860124
Record name (cis-4-Isopropylcyclohexyl)methanol
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Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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Record name [4-(Propan-2-yl)cyclohexyl]methanol
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Molecular Weight

156.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Clear colourless liquid; Fresh clean floral magnolia to grassy aroma
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Solubility

Practically insoluble or insoluble in water, Soluble (in ethanol)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
URL https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1882/
Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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Density

0.912-0.920 (20°)
Record name p-Menthan-7-ol
Source Joint FAO/WHO Expert Committee on Food Additives (JECFA)
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Description The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA.
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CAS No.

5502-75-0, 13674-19-6, 13828-37-0
Record name p-Menthan-7-ol
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Record name p-Menthan-7-ol
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Record name P-Menthan-7-ol, trans-
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Record name p-Menthan-7-ol, cis-
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Record name (cis-4-Isopropylcyclohexyl)methanol
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Record name trans-4-(1-Methylethyl)cyclohexanemethanol
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Record name [4-(Propan-2-yl)cyclohexyl]methanol
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Record name Reaction mass of cis-4-(isopropyl)cyclohexanemethanol and trans-4-(isopropyl)cyclohexanemethanol
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Record name P-MENTHAN-7-OL, TRANS-
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Record name P-MENTHAN-7-OL, CIS-
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Synthetic Methodologies and Chemical Transformations of P Menthan 7 Ol

Approaches to p-Menthan-7-ol Synthesis

Chemo-Enzymatic Synthesis Routes

Chemo-enzymatic methods leverage the high selectivity of enzymes combined with traditional chemical reactions to achieve specific stereoisomers of p-menthane (B155814) derivatives. Lipases are frequently employed for the kinetic resolution of racemic mixtures, a key step in accessing enantiomerically pure compounds. researchgate.netmdpi.com

For instance, the lipase-mediated resolution of racemic p-menthan-3,9-diol isomers has been demonstrated. mdpi.com In this process, enzymatic acetylation occurs stepwise. The primary alcohol is esterified rapidly without stereoselectivity, while the secondary alcohol is acetylated at a slower rate but with very high enantioselectivity. mdpi.com This differential reactivity allows for the separation of enantiomers. Similarly, a chemoenzymatic procedure involving lipase-mediated acetylation has been used to separate diastereoisomeric forms of p-menth-1,5-dien-9-ol, which are valuable chiral building blocks. researchgate.net

Another approach involves the baker's yeast-mediated reduction of substituted (E)-3-aryl-but-2-enals, leading to the formation of chiral (S)-3-arylbutanols. researchgate.net These chiral intermediates can then be further transformed through chemical steps to yield target molecules. These examples highlight the power of combining enzymatic transformations with conventional organic synthesis to produce stereochemically defined p-menthane structures. researchgate.netresearchgate.net

Catalytic Reduction Strategies of Precursors

Catalytic reduction is a fundamental strategy for the synthesis of this compound from various precursors. One common route involves the hydrogenation of cuminaldehyde. researchgate.net The reduction of the aldehyde group to a primary alcohol and subsequent hydrogenation of the aromatic ring yields the saturated this compound structure.

Another precursor, p-menth-1-ene, can be synthesized from carvomenthol (B157433) through dehydration using agents like potassium bisulfate or boric anhydride. perfumerflavorist.com The resulting p-menth-1-ene can then be subjected to further transformations. For instance, chlorination of 3-p-menthene followed by aqueous alkaline hydrolysis and a subsequent reduction reaction to saturate the carbon-carbon double bonds can produce a p-menthane-3-ol. google.com

The diastereoselectivity of hydrogenation can be influenced by the choice of catalyst. For example, the hydrogenation of isomeric forms of dill and epi-dill ether can be controlled to produce either the (1R)- or (1S)-derivatives depending on the catalyst used. researchgate.net

Stereoselective Synthesis of this compound Isomers

The stereochemistry of this compound is crucial for its olfactory properties, making stereoselective synthesis a significant area of research. Both enantioselective and diastereoselective strategies are employed to control the spatial arrangement of substituents on the cyclohexane (B81311) ring.

Enantioselective synthesis aims to produce a specific enantiomer of a chiral compound. A key method for achieving this is through the use of chiral auxiliaries or catalysts. For example, the development of ruthenium catalysts has shown promise for the enantioselective synthesis of P-stereogenic phosphines, a strategy that could be adapted for other chiral centers. acs.org

Enzymatic resolutions are also a powerful tool for enantioselective synthesis. Lipase-catalyzed kinetic resolution of racemic alcohols is a widely used technique. mdpi.commdpi.com For instance, the kinetic resolution of racemic chlorohydrins using lipase (B570770) B from Candida antarctica (CALB) can produce enantiopure intermediates that are then converted to the final product. mdpi.com Baker's yeast-mediated reductions have also been successfully used to prepare enantiomerically enriched building blocks for the synthesis of various sesquiterpenes. researchgate.net

Diastereoselective synthesis focuses on controlling the relative stereochemistry of multiple chiral centers within a molecule. A notable example is the highly cis-selective MeHNL-catalyzed hydrocyanation of 4-alkylcyclohexanones, which yields cis-cyanohydrins with greater than 96% selectivity. nih.gov These cyanohydrins can then be chemically transformed into cis-p-menthane diols and triols. nih.gov

The choice of reducing agent can also dictate diastereoselectivity. For example, the diastereoselective reduction of a ketone with L-Selectride can proceed without loss of enantiomeric excess at a neighboring stereocenter. researchgate.net Furthermore, intramolecular cyclization reactions can be highly diastereoselective, as demonstrated in the synthesis of N-substituted 4-(diethoxyphosphoryl)-pyrrolidines-3-carboxylate. researchgate.net

Table 1: Synthetic Approaches to this compound and Related Compounds

Method Precursor Key Transformation Product Reference
Chemo-Enzymatic Racemic p-menthan-3,9-diols Lipase-mediated acetylation Enantiomerically enriched diols mdpi.com
Chemo-Enzymatic (E)-3-aryl-but-2-enals Baker's yeast reduction (S)-3-arylbutanols researchgate.net
Catalytic Reduction Cuminaldehyde Hydrogenation This compound researchgate.net
Catalytic Reduction 3-p-menthene Chlorination, hydrolysis, reduction p-Menthane-3-ol google.com
Stereoselective 4-Alkylcyclohexanones MeHNL-catalyzed HCN addition cis-Cyanohydrins nih.gov
Enantioselective Approaches

Biotransformation Pathways for this compound Production

Biotransformation utilizes microorganisms or their enzymes to carry out chemical transformations on organic compounds. Several studies have explored the use of fungi, such as Aspergillus niger and Penicillium species, to produce this compound from other monoterpenes.

When Aspergillus niger is cultured with menthol (B31143), the main bioconversion product is cis-p-menthan-7-ol. researchgate.netbibliotekanauki.plscispace.comresearchgate.net This transformation is typically carried out using sporulated surface cultures of the fungus. researchgate.netbibliotekanauki.pl In contrast, biotransformation of menthol by Penicillium sp. yields a different array of products, including α-pinene, trans-p-menthan-1-ol, and p-menth-1-ene. researchgate.net

The biotransformation of other monoterpenes has also been investigated. For example, the microbial transformation of myrcene (B1677589) by Pseudomonas putida primarily yields alcoholic products. bibliotekanauki.pl Similarly, the biotransformation of citral (B94496) by Aspergillus niger can produce citronellol (B86348) and hydroxy citronellal (B1669106). agriculturejournals.cz These studies demonstrate the potential of microbial systems to perform selective oxidations and other transformations on terpene skeletons, offering a green alternative to traditional chemical synthesis. researchgate.net The pH and temperature of the culture can be optimized to improve the yield of the desired product. bibliotekanauki.pl

Chemical Reactivity and Derivatization of this compound

The chemical behavior of this compound, a primary alcohol, is characterized by the reactivity of its hydroxyl (-OH) group. This functional group allows for a variety of chemical transformations, including oxidation, functional group interconversions, and the synthesis of novel derivatives. These reactions are fundamental in modifying the structure of this compound to create new compounds with potentially different chemical and biological properties.

The primary alcohol group of this compound can be oxidized to yield corresponding aldehydes and carboxylic acids. The oxidation of the C-7 carbon is a known transformation within the p-menthane skeleton. researchgate.netmdpi.com This process can be seen in the biotransformation of related monoterpenes where a C-7 methyl group is oxidized to form an alcohol, aldehyde, and then a carboxylic acid. mdpi.com

The controlled oxidation of this compound results in the formation of p-menthan-7-al. Further oxidation of p-menthan-7-al would yield p-menthan-7-oic acid. A related transformation is the oxidation of perillyl alcohol (p-mentha-1,8-dien-7-ol) to perillyl aldehyde (p-mentha-1,8-dien-7-al), demonstrating the susceptibility of the C-7 hydroxyl group to oxidation even in the presence of double bonds. mdpi.cominchem.org

The following table outlines the products derived from the oxidation of this compound:

Precursor Oxidation Product Product Class
This compound p-Menthan-7-al Aldehyde
p-Menthan-7-al p-Menthan-7-oic acid Carboxylic Acid

Reduction reactions involving derivatives of this compound are key synthetic steps. For instance, this compound itself can be synthesized through the reduction of its corresponding aldehyde. The reduction of p-mentha-1,3-dien-7-al with sodium in aqueous ammonia (B1221849) yields both trans- and cis-p-menthan-7-ol, proceeding through the intermediates 1-p-menthen-7-al and p-menthan-7-al. tandfonline.com

Furthermore, derivatives of p-menthan-7-al can undergo reduction to form novel compounds. In a notable synthetic route, p-menthane-7-aldehyde is reacted with various amines to form an intermediate imine, which is then reduced with sodium borohydride (B1222165) (NaBH₄) to yield a series of sec-p-menthane-7-amine derivatives. This reaction, known as reductive amination, is a powerful method for forming C-N bonds.

The table below summarizes key reduction reactions starting from this compound derivatives.

Starting Material Reducing Agent Product
p-Mentha-1,3-dien-7-al Sodium in aq. Ammonia trans- and cis-p-Menthan-7-ol
p-Menthane-7-aldehyde Sodium Borohydride (in reductive amination) sec-p-Menthane-7-amine derivatives

The hydroxyl group of this compound is a versatile site for functional group interconversions, allowing for the synthesis of esters and ethers. These reactions typically involve attacking the electrophilic carbon of another reagent or converting the hydroxyl into a good leaving group. nih.gov

Esterification: this compound can react with carboxylic acids or their derivatives (like acid chlorides or anhydrides) to form esters. pressbooks.pub A known derivative formed through this process is [4-(propane-2-yl)cyclohexyl]methyl acetate. lookchem.com This reaction typically requires an acid catalyst. pressbooks.pub

Etherification: The formation of ethers from this compound can be achieved through methods such as the Williamson ether synthesis, which would involve converting the alcohol to its alkoxide form followed by reaction with an alkyl halide. An example of an ether derivative is 4-isopropyl-cyclohexylmethyl ethyl ether. lookchem.com Another approach involves the iodine-catalyzed reaction of an alcohol in an excess of another alcohol, which has been used to synthesize various mixed ethers. cdnsciencepub.com

Examples of functional group interconversions are shown in the table below.

Reagent Resulting Functional Group Example Derivative
Acetic Anhydride / Acetic Acid Ester [4-(propane-2-yl)cyclohexyl]methyl acetate
Ethyl Halide (via Williamson Synthesis) Ether 4-isopropyl-cyclohexylmethyl ethyl ether

The chemical scaffold of this compound serves as a starting point for the creation of novel molecules with specialized properties. A significant example is the synthesis of a series of novel sec-p-menthane-7-amine derivatives, which have been investigated for their herbicidal activities.

The synthesis of these compounds begins with p-menthane-7-aldehyde, which can be obtained from the oxidation of this compound. The aldehyde is then reacted with a primary amine in methanol (B129727) to form an imine. Subsequent reduction of the imine with sodium borohydride (NaBH₄) yields the final secondary amine derivative. This pathway demonstrates how this compound can be transformed into structurally distinct compounds with potential applications in agriculture.

Another area of research involves the synthesis of various p-menthane derivatives, such as lactones and other complex ethers, where the core p-menthane structure is elaborated. researchgate.netresearchgate.net While not always starting directly from this compound, these syntheses highlight the versatility of the p-menthane skeleton in creating structurally diverse molecules. researchgate.netresearchgate.net

Application of P Menthan 7 Ol and Its Derivatives in Advanced Organic Synthesis

p-Menthan-7-ol as a Chiral Building Block

The inherent chirality of the p-menthane (B155814) skeleton makes it a prime candidate for use in the "chiral pool," a collection of inexpensive, enantiomerically pure natural products that serve as starting materials for the synthesis of complex chiral molecules. The defined stereochemistry of compounds like this compound allows for the transfer of chirality to new, more complex synthetic targets.

The p-menthane scaffold is a recurring structural unit in a variety of natural products and pharmacologically active compounds. The synthesis of complex molecules often leverages the pre-existing stereocenters of chiral pool materials like p-menthane derivatives to construct new stereogenic centers with high levels of control. For instance, the structural backbone of p-menthane is utilized in the synthesis of other bioactive terpenoids and lactones. researchgate.net While direct synthetic routes starting from this compound to complex natural products are not extensively documented, its structural isomers and related p-menthane derivatives, such as menthol (B31143) and pulegone, are widely used. researchgate.net These syntheses demonstrate the utility of the p-menthanyl moiety as a foundational scaffold. The general strategy involves using the menthane derivative as a starting material, where its stereocenters guide the formation of subsequent chiral centers in the target molecule. This approach is fundamental to the efficient construction of enantiomerically pure pharmaceuticals and other fine chemicals. nih.gov

A key application of the p-menthane framework is in its use as a chiral auxiliary. A chiral auxiliary is a chemical compound that is temporarily incorporated into a synthetic sequence to direct the formation of a specific stereoisomer. researchgate.net After the desired stereoselective transformation, the auxiliary is removed and can often be recovered for reuse.

Derivatives of p-menthane, such as (+)- or (-)-p-menthane-3-carboxaldehyde, which can be prepared from (+)- or (-)-menthone (B42992) respectively, have proven to be highly effective chiral auxiliaries. nih.gov They are particularly useful for the synthesis of carbonyl compounds bearing a chiral quaternary carbon—a structural motif that is challenging to construct. nih.gov

The mechanism of stereoinduction relies on the bulky and conformationally rigid p-menthane group, which effectively shields one face of a reactive intermediate (e.g., an enolate), forcing an incoming reagent to attack from the less sterically hindered face. This results in the formation of one diastereomer in high excess. The efficiency of this process is demonstrated in the synthesis of chiral non-racemic S-alkylthiocarbamates and in the total synthesis of natural products like (+)-cuparenone. nih.gov

Table 1: Diastereoselective Reactions Using p-Menthane-Based Chiral Auxiliaries This table presents illustrative data from studies using p-menthane derivatives as chiral auxiliaries.

Reaction Type Chiral Auxiliary Substrate Product Diastereomeric Ratio (d.r.)
Alkylation (+)-p-Menthane-3-carboxaldehyde Propanoyl imide derivative >98:2
3,3-Sigmatropic Rearrangement (-)-p-Menthane-3-carboxaldehyde Allylic thionocarbamate >95:5
Ring-Closing Metathesis (+)-p-Menthane-3-carboxaldehyde Diene substrate >95:5

Enantiopure Synthesis of Complex Molecules Utilizing this compound Scaffolds

Catalytic Applications of this compound Derivatives

Beyond their role as stoichiometric chiral auxiliaries, derivatives of p-menthane are integral to the development of chiral catalysts for asymmetric synthesis. The rigid, well-defined stereochemistry of the p-menthane skeleton makes it an excellent scaffold for designing chiral ligands that can effectively control the stereochemical outcome of metal-catalyzed reactions.

The design of effective chiral ligands is a cornerstone of asymmetric catalysis. jst.go.jp The ligand's structure creates a chiral environment around the metal center, which is responsible for differentiating between the two enantiomeric transition states of a reaction, leading to one enantiomer of the product in excess. The p-menthane framework has been incorporated into various ligand types, particularly phosphine (B1218219) ligands, which are widely used in asymmetric hydrogenation and carbon-carbon bond-forming reactions. researchgate.netdiva-portal.org

For example, chiral pyridyl-alcohol ligands have been synthesized from menthone (a p-menthane derivative) and used in gold(III) complexes. mdpi.com While specific ligands derived directly from this compound are less common in the literature, its structure provides a template for creating new N,O-bidentate or other polydentate ligands. The hydroxyl group of this compound offers a convenient handle for further chemical modification, allowing it to be tethered to phosphine, nitrogen, or other coordinating groups to create novel ligand architectures. The principle involves combining the steric bulk and defined chirality of the p-menthane scaffold with the electronic properties of the coordinating atoms to achieve high activity and enantioselectivity in a catalytic reaction.

In a substrate-controlled reaction, the stereochemical outcome is determined by the inherent chirality of the substrate itself rather than an external chiral catalyst or auxiliary. The p-menthane framework is well-suited for this approach, as its chiral structure can direct the approach of a reagent to a specific face of a reactive site within the same molecule.

A notable example involves a highly regioselective rhenium-catalyzed transposition of an allylic alcohol. In this research, an allylic alcohol was prepared via the stereoselective addition of a vinyllithium (B1195746) reagent to p-menthane-3-carboxaldehyde. The chirality of the p-menthane auxiliary controls the stereochemistry of the newly formed alcohol. This chiral alcohol then serves as the substrate in a subsequent rearrangement catalyzed by rhenium(VII) oxide. The steric environment created by the p-menthane group directs the catalytic cycle, leading to a highly selective isomerization to a single regioisomeric alcohol product. This strategy demonstrates how the chirality of the p-menthane scaffold can be used to control multiple stereochemical aspects of a synthetic sequence.

Advanced Analytical Methodologies for P Menthan 7 Ol Research

Chromatographic Techniques for Separation and Quantification

Chromatographic methods are fundamental in the isolation and quantification of p-menthan-7-ol from various matrices, including essential oils and synthetic reaction mixtures. Both gas and liquid chromatography are extensively employed, often distinguished by the volatility of the target compound and the complexity of the sample.

Gas Chromatography (GC)

Gas chromatography is a primary technique for the analysis of volatile compounds like this compound. nih.gov Its application is well-established for the analysis of terpene hydrocarbons and related compounds. nih.gov In GC, the sample is vaporized and passed through a column containing a stationary phase. The separation is based on the differential partitioning of compounds between the mobile gas phase and the stationary phase. The choice of the stationary phase is critical; for instance, columns with polar stationary phases like polyethylene (B3416737) glycol or non-polar phases such as polydimethylsiloxane (B3030410) (PDMS) are used depending on the specific application. canada.ca

The commercial product of this compound is typically a mixture of its cis and trans isomers. perfumerflavorist.com GC is instrumental in determining the ratio of these stereoisomers. hmdb.ca For example, studies on the dehydration of p-menthan-8-ol (B3426169) utilized GC to analyze the resulting isomeric products, highlighting the technique's capability in resolving closely related terpene structures. hmdb.ca The retention time of each isomer is a key parameter for identification and quantification.

High-Performance Liquid Chromatography (HPLC)

For less volatile derivatives or when derivatization is not desirable, High-Performance Liquid Chromatography (HPLC) is the method of choice. drawellanalytical.comamazonaws.com HPLC separates compounds based on their interaction with a solid stationary phase and a liquid mobile phase. unt.edu

A significant application of HPLC in this compound research is chiral separation. Since this compound possesses chiral centers, its enantiomers can exhibit different biological activities. Chiral HPLC, using a chiral stationary phase (CSP), enables the direct resolution of these enantiomers. humanjournals.comresearchgate.net Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are commonly used for this purpose. phenomenex.comsigmaaldrich.com The separation occurs due to the formation of transient diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase. researchgate.net Alternatively, an indirect approach involves derivatizing the enantiomers with a chiral reagent to form diastereomers, which can then be separated on a standard, non-chiral HPLC column. mdpi.com

Table 1: Comparison of Chromatographic Techniques for this compound Analysis

FeatureGas Chromatography (GC)High-Performance Liquid Chromatography (HPLC)
Principle Partitioning between a gaseous mobile phase and a liquid or solid stationary phase.Partitioning between a liquid mobile phase and a solid stationary phase. drawellanalytical.com
Analytes Volatile and thermally stable compounds.Non-volatile and thermally labile compounds. humanjournals.com
Primary Use Quantification of cis/trans isomer ratios, analysis in essential oils. nih.govhmdb.caChiral separation of enantiomers, analysis of non-volatile derivatives. humanjournals.comresearchgate.net
Common Detectors Flame Ionization Detector (FID), Mass Spectrometry (MS). jrmds.inUV-Vis Detector, Diode Array Detector (DAD), Mass Spectrometry (MS).
Advantages High resolution, speed, and sensitivity for volatile compounds.Versatility for a wide range of compounds, excellent for chiral separations. humanjournals.com

Spectroscopic Characterization for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of this compound. Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy provide detailed information about the compound's carbon framework and functional groups.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the precise structure of organic molecules. Both ¹H NMR and ¹³C NMR are used to map the connectivity of atoms in this compound. uobasrah.edu.iq

¹H NMR: Provides information about the number of different types of protons, their chemical environment, and their proximity to other protons. The chemical shifts, integration (area under the peak), and spin-spin splitting patterns are analyzed to assign protons to their respective positions in the molecule. msu.edu For this compound, specific signals would correspond to the protons of the isopropyl group, the cyclohexyl ring, and the hydroxymethyl group (-CH₂OH).

Infrared (IR) Spectroscopy

Infrared spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. wikipedia.org The IR spectrum of this compound exhibits characteristic absorption bands that confirm its identity as an alcohol. savemyexams.com

A key feature is a strong, broad absorption band in the region of 3570–3200 cm⁻¹, which is characteristic of the O-H stretching vibration of a hydroxyl group involved in hydrogen bonding. wiley.com As this compound is a primary alcohol, other characteristic peaks include the C-O stretching vibration, which typically appears in the 1260-1050 cm⁻¹ range. nih.gov The presence of alkane C-H stretching vibrations just below 3000 cm⁻¹ further supports the saturated hydrocarbon structure of the cyclohexane (B81311) and isopropyl groups. savemyexams.com The PubChem database contains reference IR spectra for this compound. nih.gov

Table 2: Key Spectroscopic Data for this compound

TechniqueKey Information ProvidedCharacteristic Signals for this compound
¹H NMR Chemical environment and connectivity of protons. uobasrah.edu.iqSignals for isopropyl, cyclohexyl, and hydroxymethyl protons.
¹³C NMR Number and type of carbon atoms. uobasrah.edu.iqDistinct signals for carbons of the isopropyl group, cyclohexane ring, and hydroxymethyl group. nih.gov
IR Spectroscopy Identification of functional groups. wikipedia.orgBroad O-H stretch (~3300 cm⁻¹), C-O stretch (~1050 cm⁻¹), C-H stretches (~2900 cm⁻¹). nih.govnih.gov

Mass Spectrometry for Metabolite Identification and Trace Analysis

Mass spectrometry (MS) is a highly sensitive analytical technique used to determine the molecular weight and elemental composition of a molecule, and to deduce its structure by analyzing its fragmentation patterns. savemyexams.com It is particularly valuable when coupled with a chromatographic separation method, such as in Gas Chromatography-Mass Spectrometry (GC-MS). jrmds.in

Metabolite Identification

In biological systems, this compound can be metabolized into various other compounds. Identifying these metabolites is crucial for understanding its biochemical pathways. GC-MS is a powerful tool for this purpose. researchgate.net For example, studies on the biotransformation of related compounds like menthol (B31143) by microorganisms have shown the formation of various hydroxylated and oxidized derivatives, which are identified by their mass spectra. researchgate.net The mass spectrometer ionizes the eluted compounds, which then fragment in a reproducible manner. acdlabs.com The resulting mass spectrum, a plot of ion abundance versus mass-to-charge ratio (m/z), serves as a molecular fingerprint. The fragmentation pattern of this compound would be expected to show characteristic losses, such as the loss of a water molecule (M-18) from the molecular ion, which is common for alcohols. savemyexams.com Other fragments would arise from the cleavage of the isopropyl group or fragmentation of the cyclohexane ring. msu.edu

Trace Analysis

The high sensitivity of mass spectrometry makes it ideal for detecting and quantifying trace amounts of this compound in complex samples such as environmental or biological matrices. When operated in selected ion monitoring (SIM) mode, the mass spectrometer is set to detect only specific fragment ions characteristic of the target analyte. This significantly enhances sensitivity and selectivity by reducing background noise, allowing for quantification at very low concentrations. GC-MS analysis has been successfully used for the identification of various p-menthane (B155814) derivatives in complex mixtures like essential oils and medicinal preparations. jrmds.inresearchgate.net The NIST Mass Spectrometry Data Center provides reference mass spectra for this compound that can be used for identification purposes. nih.gov

Computational and Theoretical Investigations of P Menthan 7 Ol

Conformational Analysis and Energy Landscapes

The three-dimensional structure of p-menthan-7-ol is not static. Due to the flexibility of the cyclohexane (B81311) ring and the rotation around single bonds, it can exist in various spatial arrangements known as conformations. Conformational analysis aims to identify the most stable conformers and understand the energy barriers between them.

The cyclohexane ring in this compound typically adopts a chair conformation, which is the most stable arrangement for six-membered rings as it minimizes angle and torsional strain. weebly.com The substituents—the isopropyl group at C4 and the hydroxymethyl group at C1—can be in either axial or equatorial positions. Generally, bulky substituents prefer the equatorial position to minimize steric hindrance. wikipedia.orgfrontiersin.org Therefore, the most stable conformer of this compound is expected to have both the isopropyl and hydroxymethyl groups in equatorial positions. The relative stability of different conformers (e.g., chair, boat, twist-boat) and the orientation of substituents (axial vs. equatorial) can be determined by calculating their relative energies. frontiersin.orgmpg.deucl.ac.uk

The potential energy surface (PES) is a conceptual and mathematical tool that describes the energy of a molecule as a function of its geometry. researchgate.netlibretexts.orgucl.ac.uk By mapping out the PES, chemists can identify energy minima, which correspond to stable conformers, and saddle points, which represent the transition states between these conformers. libretexts.org For this compound, the PES would be a complex, multi-dimensional surface due to the various rotatable bonds. Computational methods can be used to explore this landscape and determine the preferred conformations and the energy required to interconvert between them. researchgate.netresearchgate.net

Table 2: Relative Energies of Different Conformations of a Substituted Cyclohexane (Illustrative)

ConformerSubstituent PositionsRelative Energy (kcal/mol)Population at 298 K (%)
Chair1,4-diequatorial0.0095
Chair1-equatorial, 4-axial2.14
Chair1-axial, 4-equatorial2.5<1
Twist-Boat-5.5<1

Note: This table provides illustrative data for a generic disubstituted cyclohexane and does not represent actual calculated values for this compound.

Reaction Mechanism Predictions and Transition State Modeling

Computational chemistry is a powerful tool for investigating the detailed pathways of chemical reactions, known as reaction mechanisms. By modeling the reactants, products, and intermediate structures, it is possible to predict the most likely course of a reaction. A key aspect of this is the identification and characterization of the transition state, which is the highest energy point along the reaction coordinate. nist.gov

The energy difference between the reactants and the transition state is the activation energy, which determines the reaction rate. researchgate.net Computational methods like DFT can be used to calculate the geometries and energies of transition states. researchgate.netmdpi.com For example, the dehydration of an alcohol like this compound to form an alkene proceeds through a transition state where the C-O bond is partially broken and a C-H bond on an adjacent carbon is also partially broken as a new C=C double bond forms. youtube.comliverpool.ac.uk The calculation of the transition state structure and its energy provides crucial insights into the feasibility and kinetics of the reaction. umich.eduacs.org

For a reaction such as the acid-catalyzed dehydration of this compound, computational modeling could explore different possible pathways, for instance, the formation of different isomeric alkenes. By comparing the activation energies for each pathway, one could predict the major and minor products of the reaction. This predictive power is invaluable for understanding and optimizing chemical syntheses.

Molecular Docking and Ligand-Receptor Interaction Simulations

The characteristic floral and muguet scent of this compound arises from its interaction with specific olfactory receptors in the nose. acs.orgresearchgate.net These receptors are a class of G protein-coupled receptors (GPCRs). mdpi.commdpi.com Understanding how this compound binds to these receptors is a key area of research, and molecular docking is a primary computational technique used for this purpose. mdpi.comgenominfo.org

Molecular docking simulations predict the preferred orientation of a ligand (in this case, this compound) when it binds to a receptor to form a stable complex. chemrxiv.orgmdpi.com Since the experimental three-dimensional structures of most olfactory receptors are not available, homology modeling is often used to build a model of the receptor based on the known structure of a related protein. mdpi.comchemrxiv.orgmdpi.com

Once a model of the olfactory receptor is obtained, this compound can be "docked" into the putative binding site. The simulation software then calculates the binding affinity, which is an estimate of the strength of the interaction. mdpi.com These simulations can reveal the specific amino acid residues in the receptor that interact with the ligand through forces like hydrogen bonds, van der Waals interactions, and hydrophobic interactions. genominfo.orgmdpi.com For this compound, the hydroxyl group would likely form a hydrogen bond with a polar amino acid residue in the binding pocket, while the hydrocarbon backbone would engage in hydrophobic interactions. These detailed interaction maps help to explain the specificity of the receptor for this compound and provide a basis for understanding its olfactory perception. chemrxiv.orgherts.ac.uk

Future Research Directions and Emerging Applications

Development of Novel Synthetic Routes

The industrial synthesis of p-menthan-7-ol has traditionally relied on methods such as the hydrogenation of cuminaldehyde. perfumerflavorist.com However, future research is aimed at developing more efficient, stereoselective, and sustainable synthetic pathways. The focus is shifting towards biocatalysis and advanced chemo-catalysis to overcome the limitations of conventional approaches, such as the production of isomeric mixtures and the use of harsh reaction conditions. perfumerflavorist.com

One of the most promising avenues is the use of biocatalysis, which employs enzymes or whole microbial cells to perform specific chemical transformations. Research has shown that pure cis-p-menthan-7-ol can be prepared using biotechnological methods. perfumerflavorist.com For example, the biotransformation of related monoterpenes like menthol (B31143) using fungal cultures such as Penicillium sp. or Aspergillus niger has been shown to yield various p-menthane (B155814) derivatives, indicating a potential pathway for producing specific this compound isomers. researchgate.net Lipase-mediated kinetic resolution is another powerful biocatalytic strategy that can be used to separate enantiomers of p-menthane alcohols and their precursors with high precision, offering a route to enantiopure products. cnr.itmdpi.com

In parallel, novel chemo-catalytic strategies are being explored. These include structural rearrangements of abundant terpene feedstocks like pinenes, which are major constituents of turpentine. Acid-catalyzed transformations of pinane (B1207555) derivatives have been shown to produce the p-menthane skeleton. mdpi.com Future work could focus on identifying highly selective catalysts, such as specific Lewis acids or solid acid catalysts, to guide this rearrangement towards a high yield of this compound, providing a value-added product from a readily available biorenewable resource. acs.org

Comparison of Synthetic Routes for this compound

MethodStarting MaterialKey AdvantagesResearch Focus
Traditional HydrogenationCuminaldehydeEstablished industrial process.Improving catalyst efficiency and lifespan.
Whole-Cell BiotransformationMenthol, Limonene (B3431351)High stereoselectivity (e.g., for cis-isomer), mild reaction conditions (aqueous media, low temp). perfumerflavorist.comresearchgate.netStrain development for higher yield and selectivity; process optimization.
Enzymatic ResolutionRacemic p-menthane precursorsAccess to single enantiomers with very high purity. mdpi.comDiscovery of novel lipases; immobilization for catalyst recycling.
Catalytic RearrangementPinenes, LimoneneUpcycling of abundant, low-cost renewable feedstocks. mdpi.comDevelopment of selective catalysts to maximize yield and minimize byproducts.

Exploration of Undiscovered Biological Activities

The p-menthane chemical scaffold is a recurring motif in a multitude of natural products known for their diverse biological activities. nih.govresearchgate.net While this compound is primarily known for its scent, its structural relatives exhibit a wide spectrum of pharmacological and biological effects, suggesting that this compound itself is a promising, yet largely unexamined, candidate for bioactivity screening.

Future research will likely investigate the following potential activities:

Anti-inflammatory Properties: Many p-menthane monoterpenes have demonstrated significant anti-inflammatory effects. A screening study of 21 related compounds found that molecules like carvone (B1668592) and (+)-dihydrocarveol were potent inhibitors of nitric oxide (NO) production in macrophages, a key process in the inflammatory response. uc.pt This provides a strong rationale for evaluating both cis- and trans-p-menthan-7-ol in similar assays to determine if they can modulate inflammatory pathways.

Antimicrobial and Antifungal Activity: Endophytic fungi are known to produce a variety of metabolites, including p-menthane derivatives, that exhibit antimicrobial properties. nih.gov Furthermore, meroterpenoids containing a p-menthane unit have shown activity against various microbes. mdpi.com Systematic screening of this compound against a panel of pathogenic bacteria and fungi could uncover novel applications in preservatives or as leads for therapeutic agents.

Pesticidal and Insect-Repellent Effects: The p-menthane family includes potent insect control agents. For instance, p-menthane-3,8-diol (B45773) is a well-known and effective mosquito repellent derived from citronellal (B1669106). researchgate.net The ability of insects like the larvae of Spodoptera litura to metabolize p-menthane terpenes suggests a deep biological interaction between these compounds and insects. nih.gov This opens the door to investigating this compound for potential insecticidal, antifeedant, or repellent properties for agricultural and public health applications.

Given the limited specific research into its bioactivity, this compound represents a molecule with significant discovery potential, warranting comprehensive screening programs.

Integration into Sustainable Chemical Processes

The production and use of this compound can be reimagined through the lens of green chemistry, a framework designed to make chemical processes more environmentally benign. rasayanjournal.co.inroyalsocietypublishing.org Integrating this compound into sustainable cycles involves innovations across its lifecycle, from feedstock sourcing to end-of-life considerations, guided by the 12 Principles of Green Chemistry. researchgate.net

Future research efforts will focus on:

Use of Renewable Feedstocks: Shifting from petrochemical precursors to abundant, bio-based starting materials is a primary goal. mygreenlab.org Terpenes like limonene from citrus peel waste, pinenes from forestry byproducts, and citronellal from cultivated essential oil crops are ideal renewable feedstocks for synthesizing the p-menthane skeleton. researchgate.netresearchgate.net

Adoption of Catalysis: Green synthesis favors catalytic reactions, which use small amounts of catalysts to perform reactions many times, over stoichiometric reagents that are consumed in the reaction. royalsocietypublishing.org The development of both biocatalysts (e.g., enzymes, fungi) and recyclable solid-state chemo-catalysts for this compound synthesis is a key research area that enhances atom economy and reduces waste. cnr.it

Design of Safer Processes: This includes using safer, non-volatile solvents like water or ionic liquids, or developing solvent-free reaction conditions. royalsocietypublishing.org Biocatalytic processes, which often run in aqueous media at ambient temperature and pressure, exemplify this principle and significantly reduce both energy consumption and accident risk. researchgate.net

Application of Green Chemistry Principles to this compound

Green Chemistry PrincipleApplication to this compound Lifecycle
7. Use of Renewable FeedstocksSynthesize from plant-derived terpenes like limonene or pinenes instead of petroleum. mygreenlab.org
9. CatalysisEmploy highly selective biocatalysts (enzymes/microbes) or recyclable solid acid catalysts. royalsocietypublishing.org
5. Safer Solvents & AuxiliariesUtilize water as a solvent in biotransformations or develop solvent-less catalytic routes. royalsocietypublishing.org
2. Atom EconomyDesign syntheses (e.g., catalytic rearrangements) that incorporate a maximal amount of the starting materials into the final product.
10. Design for DegradationAs a monoterpenoid alcohol, investigate and confirm its biodegradability after use.

By systematically applying these principles, the production of this compound can become a model for sustainable fine chemical manufacturing.

Advanced Materials Science Applications

Perhaps the most transformative future for this compound lies in its potential as a building block for novel, sustainable polymers and advanced materials. researchgate.netrsc.org The global push to reduce dependence on fossil fuels for polymer production has ignited interest in using renewable feedstocks, and terpenes are recognized as exceptionally promising candidates due to their rigid and functional chemical structures. researchgate.net

The hydroxyl group of this compound is a key chemical handle that enables its conversion into a polymerizable monomer. Research has demonstrated that other terpene alcohols can be readily converted to monomers like acrylates and methacrylates, which can then undergo polymerization to create new materials with unique properties. diva-portal.orgacs.org

The prospective pathway involves:

Monomer Synthesis: The primary alcohol of this compound can be esterified with acrylic acid or methacrylic acid (or their derivatives) to form p-menthanyl-7-acrylate or p-menthanyl-7-methacrylate.

Polymerization: This terpene-based monomer can then be polymerized, potentially via controlled radical polymerization techniques, to produce a polymer with the p-menthane moiety as a pendant group along the polymer backbone.

Material Properties and Applications: The incorporation of the bulky, cycloaliphatic p-menthane structure is expected to impart valuable properties to the resulting polymer, such as high thermal stability, hydrophobicity, and a high glass transition temperature (Tg). researchgate.net These characteristics make such polymers candidates for high-performance applications, including durable coatings, specialty resins, and materials with low dielectric constants for electronics. researchgate.netmdpi.com

The development of this compound-based polymers represents a significant opportunity to create sustainable, high-value materials from a renewable resource, contributing to the advancement of a circular materials economy. rsc.org

Q & A

Q. Q. How should conflicting toxicity data for p-Menthan-7-ol be addressed in publications?

  • Answer : Disclose all raw data (e.g., LD50 values, exposure durations) in supplementary materials. Conduct meta-analyses to identify confounding variables (e.g., species-specific metabolism). Follow ARRIVE or CONSORT guidelines for transparent reporting .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.